Desglymidodrine (DMAE) is the biologically active metabolite of the prodrug Midodrine. [, , ] Following oral administration of Midodrine, it undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by the liver carboxylesterase enzyme, to form Desglymidodrine. [, , ]
Desglymidodrine functions as a selective α1-adrenergic receptor agonist. [, ] This selectivity means it preferentially binds to and activates α1-adrenergic receptors over other subtypes of adrenergic receptors. [, ] This selectivity is crucial for its pharmacological effects, primarily its ability to increase blood pressure.
Desglymidodrine serves as a valuable tool in various scientific research areas, particularly those focusing on orthostatic hypotension, vasoplegic syndromes, and α1-adrenergic receptor pharmacology. [, , ]
Desglymidodrine is synthesized from midodrine through enzymatic hydrolysis. Midodrine itself is a synthetic compound that was developed to treat conditions characterized by low blood pressure. The classification of desglymidodrine as an active metabolite highlights its role in the pharmacological effects observed with midodrine administration.
The synthesis of desglymidodrine can be achieved through several methods, including:
Desglymidodrine has a molecular formula of CHNO and a molecular weight of approximately 195.25 g/mol. The structure features a phenolic ring substituted with methoxy groups and an amino group attached to an ethyl chain.
Desglymidodrine participates in various chemical reactions primarily related to its pharmacological activity:
Desglymidodrine exerts its pharmacological effects primarily through agonistic activity at α1-adrenergic receptors:
Desglymidodrine exhibits several notable physical and chemical properties:
Desglymidodrine has significant clinical applications:
Midodrine functions as a biologically inert prodrug designed for efficient conversion to its therapeutically active metabolite, desglymidodrine (also known as ST-1059). This biotransformation occurs through enzymatic deglycination, where midodrine undergoes cleavage of its glycine moiety to yield desglymidodrine (2-amino-N-(2,5-dimethoxy-β-hydroxyphenethyl)acetamide). The activation process exhibits rapid kinetics, with peak plasma concentrations of midodrine occurring within approximately 30 minutes post-administration, followed by desglymidodrine reaching peak concentrations within 1-2 hours [1] [6].
This prodrug design serves critical pharmaceutical purposes: it significantly enhances water solubility compared to the active metabolite (experimental log P of midodrine: -0.5; predicted log P of desglymidodrine: 0.15), thereby improving oral bioavailability [6]. Additionally, the prodrug moiety temporarily masks the adrenergic activity during systemic absorption, allowing for targeted pharmacological effects primarily in peripheral tissues rather than the central nervous system [1]. The absolute bioavailability of midodrine when measured as desglymidodrine reaches 93%, demonstrating highly efficient conversion in humans [6]. The metabolic conversion occurs predominantly in the hepatic portal system and intestinal epithelium before systemic circulation, though extrahepatic tissues also contribute to this activation [1].
Table 1: Key Pharmacokinetic Parameters of Midodrine and Desglymidodrine
Parameter | Midodrine | Desglymidodrine |
---|---|---|
Time to Peak (Tmax) | 0.5 hours | 1-2 hours |
Elimination Half-life | 25 minutes | 3-4 hours |
Bioavailability | - | 93% (as metabolite) |
Plasma Protein Binding | Not Available | Not Available |
The conversion of midodrine to desglymidodrine occurs through both enzymatic and non-enzymatic pathways, though enzymatic hydrolysis predominates in biological systems. The primary enzymatic mechanism involves peptidase-mediated cleavage of the glycine moiety from the ethanolamine backbone. This reaction occurs extensively in the intestinal epithelium and hepatic tissues, though significant deglycination capacity exists in systemic circulation and various peripheral tissues [1] [6].
While enzymatic processes dominate, pH-dependent hydrolysis contributes to non-enzymatic activation, particularly in the gastrointestinal tract. This chemical hydrolysis becomes increasingly significant under alkaline conditions, though its quantitative contribution to overall biotransformation remains secondary to enzymatic pathways under physiological conditions [1]. Following deglycination, desglymidodrine undergoes further oxidative metabolism primarily via cytochrome P450-mediated reactions, including 5'-O-demethylation catalyzed predominantly by CYP2D6 and to a lesser extent by CYP1A2 [3] [4]. The metabolite M-2 (5'-hydroxydesglymidodrine) represents the principal oxidative metabolite identified in human studies [4].
Table 2: Enzymatic Pathways in Desglymidodrine Metabolism
Metabolic Process | Primary Enzymes/Pathways | Significance |
---|---|---|
Prodrug Activation | Peptidases (tissue-specific) | Converts midodrine to desglymidodrine |
5'-O-Demethylation | CYP2D6 (major), CYP1A2 (minor) | Primary oxidative pathway |
Alternative Oxidation | CYP2C19 | Minor metabolic contribution |
Non-Enzymatic Degradation | Alkaline hydrolysis | pH-dependent, minor pathway |
Significant species-specific differences exist in the efficiency and pathways of midodrine biotransformation to desglymidodrine. Human studies demonstrate that CYP2D6 genetic polymorphisms substantially influence desglymidodrine metabolism, with poor metabolizers (PMs) exhibiting approximately 75% reduction in 5'-O-demethylation capacity compared to extensive metabolizers [3] [4]. In PM microsomes, CYP1A2 assumes a more prominent role, contributing to 40-57% of DMAE metabolism as evidenced by furafylline inhibition studies [4].
Comparative toxicological data reveal substantial interspecies variation in sensitivity to midodrine/desglymidodrine, reflecting metabolic differences. The oral LD50 values for midodrine hydrochloride demonstrate approximately 13-fold variability across species: 675 mg/kg in mice, 30-50 mg/kg in rats, and 125-160 mg/kg in dogs [1]. These differences likely result from variations in deglycination efficiency and subsequent oxidative metabolism. In vitro studies using recombinant cytochrome P450 isoforms confirm that catalytic efficiency (Vmax/Km ratios) for 5'-O-demethylation follows the order CYP2D6 >> CYP1A2 > CYP2C19 in humans [3]. Notably, hepatic microsomes from PMs maintain approximately 25% of the O-demethylase activity observed in pooled human microsomes, indicating compensatory mechanisms via alternative CYP isoforms [4].
Table 3: Interspecies Variability in Midodrine/Desglymidodrine Metabolism
Species/Model | Metabolic Characteristic | Key Findings |
---|---|---|
Human (EM phenotype) | CYP2D6-dominated oxidation | Quinidine inhibits metabolism by 86% |
Human (PM phenotype) | CYP1A2-dominated oxidation | Furafylline inhibits metabolism by 57% |
Canine | In vitro saphenous vein contraction | pD₂ = 4.48 (lower sensitivity than humans) |
Murine | High LD₅₀ (675 mg/kg) | Enhanced detoxification capacity |
Rat | Intermediate metabolic sensitivity (LD₅₀ 30-50 mg/kg) | Used in obesity-cataract models [2] |
The complex interplay between genetic determinants of CYP enzyme expression and species-specific metabolic patterns significantly influences the translational applicability of preclinical data. These variations necessitate careful consideration when extrapolating pharmacokinetic and toxicological findings from animal models to humans [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7